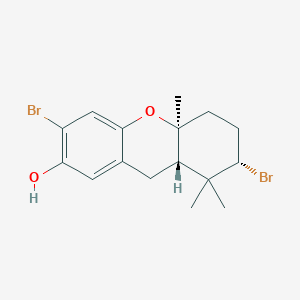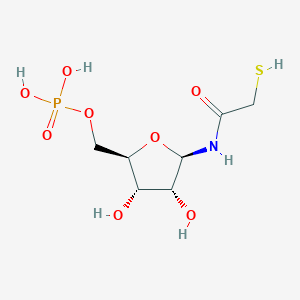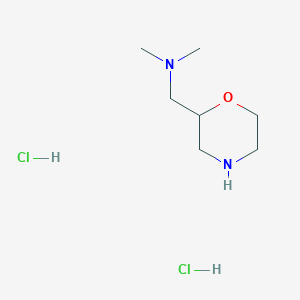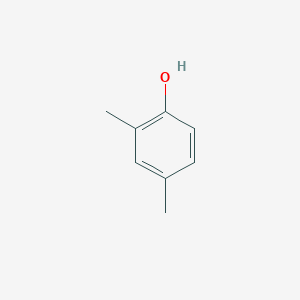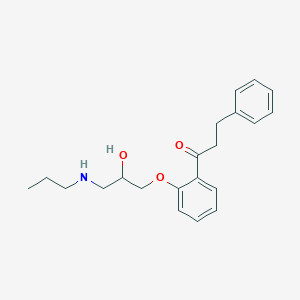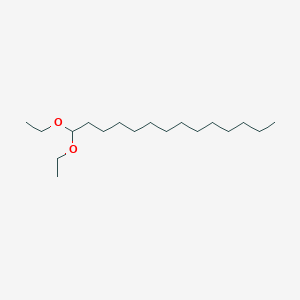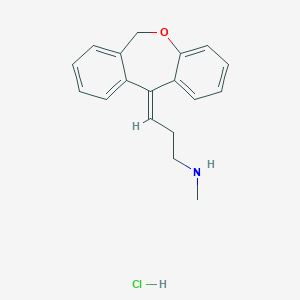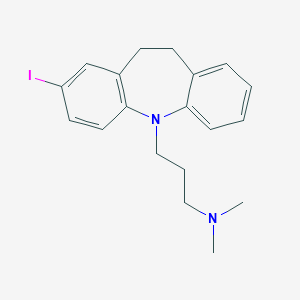
2-Iodoimipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoimipramine is a chemical compound that belongs to the class of tricyclic antidepressants. It is derived from the imipramine molecule by replacing one of the hydrogen atoms with an iodine atom. This modification enhances the drug's potency and selectivity for the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders.
Mechanism Of Action
The mechanism of action of 2-iodoimipramine involves the inhibition of the reuptake of serotonin and norepinephrine by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their binding to the postsynaptic receptors and results in a mood-elevating effect.
Biochemical And Physiological Effects
In addition to its antidepressant and anxiolytic effects, 2-iodoimipramine has been shown to modulate other physiological processes such as pain perception, sleep-wake cycle, and appetite regulation. It has also been found to have anti-inflammatory and neuroprotective properties, which may contribute to its therapeutic potential in various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-iodoimipramine in lab experiments is its high potency and selectivity for the serotonin transporter, which allows for precise modulation of the serotonergic system. However, its use may be limited by its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-iodoimipramine, including:
1. Investigation of its efficacy and safety in clinical trials for the treatment of depression and anxiety disorders.
2. Exploration of its potential in the treatment of other neurological disorders such as neuropathic pain, Alzheimer's disease, and Parkinson's disease.
3. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Elucidation of the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
5. Evaluation of its potential as a tool for studying the serotonergic system in animal models.
In conclusion, 2-iodoimipramine is a promising compound with a wide range of therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the treatment of various neurological disorders and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 2-iodoimipramine involves several steps, starting with the reaction of imipramine with iodine monochloride in the presence of a catalyst such as aluminum chloride. This reaction produces 2-chloroimipramine, which is then treated with silver iodide to replace the chlorine atom with an iodine atom. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
2-Iodoimipramine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Moreover, 2-iodoimipramine has been found to have fewer side effects than other tricyclic antidepressants, making it a promising candidate for clinical use.
properties
CAS RN |
124598-60-3 |
|---|---|
Product Name |
2-Iodoimipramine |
Molecular Formula |
C19H23IN2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
InChI Key |
QZSZIBCLUYVMEG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Other CAS RN |
124598-60-3 |
synonyms |
2-iodoimipramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



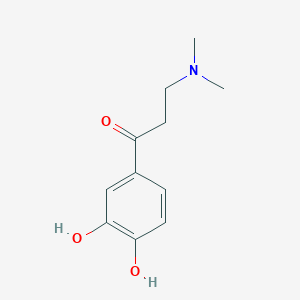
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
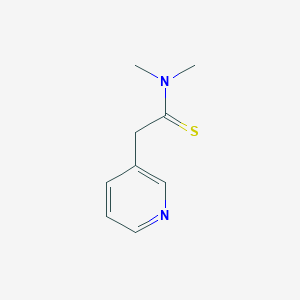
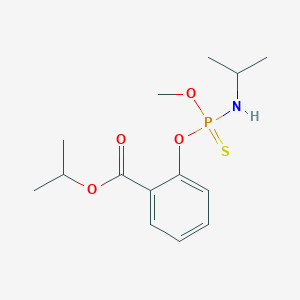
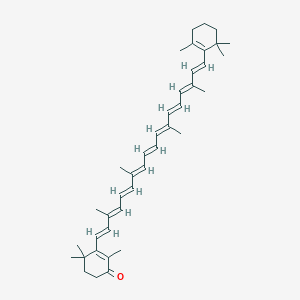
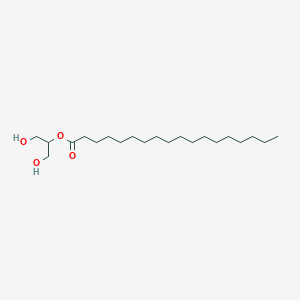
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
